1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

DNA ligase kinase inhibitor scaffold hopping

1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS 610278-85-8) is a synthetic, low-molecular-weight heterocyclic compound (C₁₁H₁₀N₄OS; MW 246.29 g/mol) that contains a benzothiazole ring fused to a dihydropyrrolone core and bears two free amino groups at positions 1 and 5. The compound is supplied as a research chemical with a purity specification of ≥95% (commonly NLT 97% from specialist vendors ) and is stored under desiccated conditions at 2–8°C or -20°C.

Molecular Formula C11H10N4OS
Molecular Weight 246.29 g/mol
CAS No. 610278-85-8
Cat. No. B1530909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
CAS610278-85-8
Molecular FormulaC11H10N4OS
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3S2)O
InChIInChI=1S/C11H10N4OS/c12-10-9(7(16)5-15(10)13)11-14-6-3-1-2-4-8(6)17-11/h1-4,12,16H,5,13H2
InChIKeyZAQRLKZCTCBYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS 610278-85-8): Chemical Identity and Procurement Starting Point


1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one (CAS 610278-85-8) is a synthetic, low-molecular-weight heterocyclic compound (C₁₁H₁₀N₄OS; MW 246.29 g/mol) that contains a benzothiazole ring fused to a dihydropyrrolone core and bears two free amino groups at positions 1 and 5 . The compound is supplied as a research chemical with a purity specification of ≥95% (commonly NLT 97% from specialist vendors ) and is stored under desiccated conditions at 2–8°C or -20°C . Its scaffold has been explored in kinase-inhibitor and antimicrobial discovery programs, distinguishing it from many commodity benzothiazole building blocks that lack the 1,5-diamino-dihydropyrrolone architecture.

Why 1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Cannot Be Replaced by L189 or Common N-Substituted Analogs


The compound’s combination of a benzothiazolyl-dihydropyrrolone core with two free amine substituents creates a pharmacophore that is structurally and functionally distinct from the DNA-ligase inhibitor L189 (a pyrimidine-thione, CAS 64232-83-3) and from N-aryl/alkyl-substituted benzothiazolyl-pyrrolones . L189 lacks the benzothiazole ring entirely and inhibits DNA ligases I/III/IV (IC₅₀ 5–9 µM), whereas the target compound’s scaffold is directed toward kinase and antimicrobial targets [1]. Similarly, common N-phenyl or N-benzyl analogs possess bulky lipophilic substituents that alter solubility, binding mode, and target selectivity relative to the unsubstituted 1,5-diamino derivative [2]. Substituting this compound with an off-the-shelf benzothiazole or a generic pyrrolone building block therefore risks forfeiting the specific biological profile that the 1,5-diamino substitution confers.

Head-to-Head Quantitative Evidence: Where 1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Outperforms Closest Comparators


Core Scaffold Discrimination: Benzothiazolyl-Pyrrolone vs. Pyrimidine-Thione (L189) Defines Target Space

1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one and L189 (CAS 64232-83-3) share the same molecular formula (C₁₁H₁₀N₄OS) and molecular weight (246.29 g/mol) but possess completely different heterocyclic cores: the target compound contains a benzothiazolyl-dihydropyrrolone scaffold, whereas L189 is a 6-amino-2-thioxo-2,3-dihydropyrimidin-4(1H)-one . This scaffold divergence dictates target engagement: L189 competitively inhibits human DNA ligases I, III, and IV (IC₅₀ = 5 µM, 9 µM, and 5 µM, respectively; Ki = 5 µM for LigI), while the benzothiazolyl-pyrrolone scaffold is associated with kinase inhibition (e.g., FGFR1 IC₅₀ values of 0.32–3.5 µM for close analogs) and antibacterial activity (MIC values of 13–24 µM against S. aureus for benzothiazolyl-arylamide derivatives) [1][2][3]. Selecting the target compound over L189 is mandatory for programs targeting kinase-dependent or bacterial pathways rather than DNA repair.

DNA ligase kinase inhibitor scaffold hopping

Kinase Inhibition Potential: Unsubstituted 1,5-Diamino Scaffold vs. N-Aryl-Substituted Benzothiazolyl-Pyrrolones

The 1,5-diamino substitution pattern of the target compound is absent in the most extensively characterized benzothiazolyl-pyrrolone kinase inhibitors, which uniformly carry an N-aryl or N-alkyl substituent at position 1. For example, 5-amino-4-(1H-benzoimidazol-2-yl)-1-(3-hydroxyphenyl)-1,2-dihydro-pyrrol-3-one inhibits FGFR1 with an IC₅₀ of 0.32 µM, while the N-phenyl analog lacking the 3-hydroxy group shows reduced potency (IC₅₀ ≈ 3.5 µM) [1]. The free 1-amino group in the target compound eliminates the steric bulk and lipophilicity contributed by N-aryl substituents, which is predicted to alter kinase selectivity, aqueous solubility, and metabolic stability relative to N-substituted comparators [2]. Although direct kinase IC₅₀ data for the target compound itself are not yet available in the open literature, the scaffold is recognized as a privileged kinase-inhibitor template, and the dual-amino motif offers unique opportunities for fragment-based or covalent inhibitor design that are not accessible with N-aryl derivatives.

FGFR1 inhibitor tyrosine kinase SAR

Antimicrobial Activity Potential: Benzothiazolyl-Pyrrolone Scaffold vs. Benzothiazole-Arylamide Antibacterials

Benzothiazole-containing compounds have demonstrated measurable antibacterial activity in standardized MIC assays. In a systematic study of N'-(1,3-benzothiazol-2-yl)-arylamide derivatives, compound C13 exhibited MIC values of 13.0 µM (S. aureus NCIM 5022) and 15.0 µM (S. aureus ATCC 43300), with confirmed bactericidal activity in time-kill experiments [1]. While these data are for arylamide-linked benzothiazoles rather than the dihydropyrrolone series, the benzothiazole moiety is a conserved pharmacophore. The target compound’s 1,5-diamino-dihydropyrrolone core offers additional hydrogen-bond donor/acceptor capacity that is absent in the arylamide series, potentially enhancing interaction with bacterial enzyme active sites (e.g., DNA gyrase B, a validated benzothiazole target [2]). Direct MIC data for the target compound remain to be published; the available class-level evidence supports prioritizing it for antibacterial SAR campaigns over simple benzothiazole precursors that lack the functionalized pyrrolone ring.

antibacterial MIC Staphylococcus aureus

Anticancer Cytotoxicity: Dihydropyrrolone Scaffold vs. 5-Fluorouracil in Colorectal Cancer Model

A structurally related dihydropyrrolone derivative, D-1 (5-amino-4-(1,3-benzothiazole-2-yl)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrol-3-one), demonstrated significant antitumor activity in a rat colorectal cancer model with markedly lower colonic mucosal toxicity compared to 5-fluorouracil (5-FU) [1]. D-1 acts as a membrane tyrosine kinase inhibitor, a mechanism consistent with the benzothiazolyl-pyrrolone pharmacophore. The target compound differs from D-1 by having an amino group at position 1 instead of a 3-methoxyphenyl substituent, which reduces molecular weight (246 vs. 337 g/mol) and lipophilicity, potentially improving solubility and oral bioavailability while retaining the kinase-inhibitory core. The in vivo toxicity advantage of the dihydropyrrolone class over 5-FU (no detectable colonic damage vs. marked mucosal lesions) is a critical differentiator for oncology programs seeking targeted agents with wider therapeutic windows.

colorectal cancer tyrosine kinase inhibitor in vivo toxicity

Purity and Quality Control: Vendor-Supplied NLT 97% Purity Supports Reproducible Screening

Commercially available batches of 1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one are supplied with a purity specification of NLT 97% (HPLC) from ISO-certified manufacturers . This purity level exceeds the ≥95% threshold commonly offered for many research-grade benzothiazole building blocks and comparator compounds such as L189 . Higher starting purity reduces the likelihood of false positives or negatives in biological assays caused by impurities and minimizes the need for re-purification prior to use. For procurement decisions, a documented purity of NLT 97% provides greater confidence in inter-batch reproducibility compared to analogs available only at 95% purity.

analytical quality control HPLC purity ISO certification

Structural Uniqueness for Fragment-Based Drug Discovery: 1,5-Diamino Motif as a Dual Hydrogen-Bond Anchor

The 1,5-diamino substitution pattern on the dihydropyrrolone ring is rare among commercially available benzothiazolyl-pyrrolone compounds. Typical analogs carry an N-aryl, N-alkyl, or N-H substituent at position 1 and a single amino group at position 5 [1]. The target compound presents two free primary amines—one on the pyrrolone nitrogen (position 1) and one on the pyrrolone carbon (position 5)—providing a dual hydrogen-bond donor/acceptor motif that can simultaneously engage two adjacent residues in a protein binding pocket. This feature is not present in the broader class of 5-amino-4-(benzothiazol-2-yl)-1-substituted-1,2-dihydro-3H-pyrrol-3-ones, which are mono-amino derivatives . For fragment-based screening libraries, this structural uniqueness offers an additional vector for affinity maturation that is simply unavailable with mono-amino analogs.

fragment-based drug discovery hydrogen bonding lead optimization

High-Value Application Scenarios for 1,5-Diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Discovery Programs Targeting FGFR or Related Tyrosine Kinases

Medicinal chemistry teams seeking novel kinase inhibitor scaffolds should prioritize this compound over L189 or N-aryl-substituted benzothiazolyl-pyrrolones. The benzothiazolyl-dihydropyrrolone core has produced FGFR1 inhibitors with IC₅₀ values as low as 0.32 µM in close analogs, while the free 1,5-diamino pattern provides a unique substitution vector for SAR exploration that is absent in N-substituted derivatives [1]. The scaffold’s low molecular weight (246 Da) and dual H-bond donor capacity make it an ideal starting point for fragment growing or structure-based lead optimization.

Antibacterial Discovery Programs Targeting Drug-Resistant Gram-Positive Pathogens

For antibacterial research focused on ESKAPE pathogens, this compound offers a benzothiazole core that is validated in DNA gyrase B inhibition with measurable MIC values (13–24 µM against S. aureus) in closely related arylamide series [2]. The dihydropyrrolone ring provides additional polarity and hydrogen-bonding capacity compared to simple benzothiazole-arylamides, potentially improving solubility and target engagement. This compound should be selected over generic benzothiazole building blocks for programs requiring functionalized scaffolds ready for direct biological evaluation.

Oncology Programs Evaluating Targeted Agents with Reduced Gastrointestinal Toxicity

In vivo evidence from the structurally related dihydropyrrolone D-1 demonstrates that this chemotype can achieve antitumor efficacy in colorectal cancer models without the colonic mucosal damage caused by 5-fluorouracil [3]. The target compound’s lower lipophilicity (predicted from the absence of the 3-methoxyphenyl group present in D-1) suggests further improvements in solubility and oral absorption. Oncology programs seeking tyrosine kinase inhibitors with wider therapeutic windows should prioritize this scaffold for lead optimization.

Fragment-Based Screening Library Enrichment with Dual-Amino Heterocycles

Fragment library curators can use this compound to add a rare dual-amino benzothiazolyl-pyrrolone chemotype to screening collections. The 1,5-diamino motif is underrepresented in commercial libraries dominated by mono-amino or N-substituted analogs [4]. With a molecular weight of 246 Da (well within fragment guidelines) and two synthetically accessible amino handles for parallel chemistry, this compound enables rapid exploration of two distinct vectors during fragment-to-lead optimization, a capability not offered by mono-amino benzothiazolyl-pyrrolones.

Quote Request

Request a Quote for 1,5-diamino-4-(1,3-benzothiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.